N-(3,4-dimethylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide
Description
N-(3,4-Dimethylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide is a structurally complex molecule featuring a pyridinone core substituted with a 1,2,4-oxadiazole ring and an acetamide group linked to a 3,4-dimethylphenyl moiety. The 1,2,4-oxadiazole ring is notable for its metabolic stability and role in enhancing pharmacological activity, while the pyridinone scaffold contributes to hydrogen-bonding interactions in biological targets .
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O3/c1-15-10-11-18(13-16(15)2)24-20(28)14-27-12-6-9-19(23(27)29)22-25-21(26-30-22)17-7-4-3-5-8-17/h3-13H,14H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMLTYSQQCARCBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Pyridine Ring Functionalization:
Coupling Reactions: The final step involves coupling the oxadiazole and pyridine intermediates with the 3,4-dimethylphenyl group. This can be achieved through amide bond formation using reagents such as carbodiimides (e.g., DCC) or other coupling agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyridine rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the oxadiazole ring or the carbonyl group, potentially leading to the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂), while nucleophilic substitutions may involve reagents like sodium methoxide (NaOCH₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, N-(3,4-dimethylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. The presence of the oxadiazole ring, in particular, is known to impart various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide involves its interaction with various molecular targets. The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The compound may also affect cellular pathways by binding to DNA or proteins, leading to changes in gene expression or protein function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs vary in substituents on the phenyl ring, heterocyclic systems, or acetamide modifications. Below is a comparative analysis based on available evidence:
Substituent Variations on the Phenyl Ring
N-(3-Chloro-4-methylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide ():
This analog replaces the 3,4-dimethylphenyl group with a 3-chloro-4-methylphenyl substituent. The chloro group introduces electron-withdrawing effects, which may alter electronic distribution and binding affinity compared to the electron-donating methyl groups in the target compound. Such substitutions are critical in optimizing interactions with hydrophobic enzyme pockets .- N-(3,4-Dimethylphenyl)-2-[(4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydrobenzo[g]quinazolin-2-yl)thio]acetamide (10) (): While retaining the 3,4-dimethylphenyl acetamide group, this compound replaces the oxadiazole-pyridinone system with a sulfamoylphenyl-substituted benzoquinazolinone. The sulfamoyl group enhances water solubility and may confer antibacterial or anticancer activity via folate pathway inhibition .
Heterocyclic Core Modifications
Cephalosporin Derivatives with 1,2,4-Oxadiazole ():
Compound 16e in incorporates a 1,2,4-oxadiazole ring into a cephalosporin scaffold. The oxadiazole’s stability and hydrogen-bonding capacity are leveraged to enhance β-lactamase resistance and anti-tubercular activity (MIC < 1 µg/mL against M. tuberculosis) .- Imidazo[1,2-a]pyridines and Indoles (): These derivatives replace the pyridinone-oxadiazole system with nitro-pyridine and isoxazole rings. Such modifications alter electronic properties and reactivity, as seen in their rearrangements to fused heterocycles under basic conditions .
Acetamide Group Variations
- Herbicidal Acetamides (): Simpler chloroacetamides like alachlor and pretilachlor share the acetamide backbone but lack heterocyclic systems. Their herbicidal activity relies on the chloro substituent and alkyl groups disrupting plant cell division, highlighting the acetamide moiety’s versatility in agrochemical design .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-(3,4-dimethylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide?
- Methodology : Synthesis typically involves multi-step coupling reactions. Key steps include:
- Formation of the oxadiazole ring via cyclization of nitrile derivatives with hydroxylamine under basic conditions (e.g., NaOH/K₂CO₃ in DMF) .
- Coupling of the dihydropyridinone moiety with the acetamide group using activating agents like EDCI/HOBt .
- Critical parameters : Temperature (60–100°C), solvent polarity (DMF or DMSO enhances reactivity), and reaction time (8–24 hours) to minimize side products .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodology : Use a combination of:
- ¹H/¹³C NMR : Peaks at δ 7.2–8.1 ppm confirm aromatic protons; carbonyl groups (C=O) appear at ~170–175 ppm .
- HRMS : Exact mass matching the molecular formula (e.g., C₂₄H₂₂N₄O₃ requires [M+H]⁺ = 427.1734) .
- IR : Stretching bands at 1650–1680 cm⁻¹ (amide C=O) and 1240–1260 cm⁻¹ (oxadiazole C-N) .
Q. What solvents and catalysts are most effective for its functionalization?
- Methodology :
- Solvents : Polar aprotic solvents (DMF, DMSO) improve solubility for substitution reactions .
- Catalysts : Palladium catalysts (e.g., Pd/C) facilitate cross-coupling at the pyridine ring; Lewis acids (e.g., ZnCl₂) enhance electrophilic substitution on the oxadiazole .
Advanced Research Questions
Q. How do electronic effects of substituents on the phenyl rings influence bioactivity?
- Methodology :
- Structure-activity relationship (SAR) : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) to the phenyl ring to enhance binding to hydrophobic enzyme pockets. Compare IC₅₀ values in enzyme inhibition assays .
- Computational modeling : Density Functional Theory (DFT) calculations to map electrostatic potential surfaces and predict interaction sites .
- Contradiction resolution : Conflicting bioactivity data may arise from stereoelectronic mismatches; validate via X-ray crystallography of ligand-target complexes .
Q. What strategies resolve contradictory data in cytotoxicity studies across cell lines?
- Methodology :
- Dose-response normalization : Account for variations in cell membrane permeability (e.g., using logP values) and efflux pump activity (e.g., P-gp inhibitors in resistant lines) .
- Metabolic stability assays : Test compound stability in liver microsomes to rule out false negatives due to rapid degradation .
Q. How can the mechanism of action be elucidated for this compound’s anti-inflammatory activity?
- Methodology :
- Target fishing : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS identification .
- Pathway analysis : RNA-seq profiling of treated macrophages to identify downregulated cytokines (e.g., TNF-α, IL-6) and upstream regulators (e.g., NF-κB) .
Q. What analytical techniques quantify oxidative degradation products under varying pH conditions?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
